N-(4-Morpholin-4-yl-phenyl)-4-p-tolyloxy-butyramide N-(4-Morpholin-4-yl-phenyl)-4-p-tolyloxy-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8831682
InChI: InChI=1S/C21H26N2O3/c1-17-4-10-20(11-5-17)26-14-2-3-21(24)22-18-6-8-19(9-7-18)23-12-15-25-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol

N-(4-Morpholin-4-yl-phenyl)-4-p-tolyloxy-butyramide

CAS No.:

Cat. No.: VC8831682

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Morpholin-4-yl-phenyl)-4-p-tolyloxy-butyramide -

Specification

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
IUPAC Name 4-(4-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Standard InChI InChI=1S/C21H26N2O3/c1-17-4-10-20(11-5-17)26-14-2-3-21(24)22-18-6-8-19(9-7-18)23-12-15-25-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24)
Standard InChI Key AJZRWPUNUGJDLH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Canonical SMILES CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a butyramide backbone (four-carbon chain) substituted with a p-tolyloxy group (4-methylphenoxy) at the terminal carbon. The amide nitrogen is linked to a para-substituted phenyl ring bearing a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) . This configuration is analogous to 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid (PubChem CID: 762784), where the carboxylic acid is replaced by the p-tolyloxy-butyramide group .

Molecular Formula and Weight

Based on structural analogs:

  • Molecular Formula: Likely C21H25N2O4\text{C}_{21}\text{H}_{25}\text{N}_2\text{O}_4 (derived from 4-(4-Methylphenoxy)butanoic acid, C11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3 , and 4-(4-Morpholin-4-yl-phenyl)amine, C10H13N2O\text{C}_{10}\text{H}_{13}\text{N}_2\text{O} ).

  • Molecular Weight: ~377.44 g/mol (calculated from inferred formula).

Synthesis Pathways

While no explicit synthesis route for this compound is documented, its preparation likely involves:

  • Activation of 4-(4-Methylphenoxy)butanoic acid to an acid chloride or mixed anhydride .

  • Coupling with 4-(4-Morpholin-4-yl)aniline via nucleophilic acyl substitution .

  • Purification via column chromatography or recrystallization.

Key intermediates include:

  • 4-(4-Methylphenoxy)butanoic acid (CAS 22180-02-5), a known precursor in amide synthesis .

  • 4-(4-Morpholin-4-yl)aniline, structurally related to 4-(p-Tolyl)morpholine (CAS 3077-16-5) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be lipophilic due to aromatic and morpholine groups, with limited aqueous solubility. Analogous compounds like 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid exhibit solubility in polar aprotic solvents (e.g., DMSO) .

  • Stability: Expected to degrade under strong acidic/basic conditions due to amide hydrolysis. Morpholine rings are generally stable at physiological pH .

Spectroscopic Data

  • IR Spectroscopy: Key peaks include carbonyl stretch (~1650–1700 cm1^{-1} for amide C=O) and aromatic C-H bends (~750–900 cm1^{-1}) .

  • NMR:

    • 1H^1\text{H}: δ 1.8–2.1 ppm (butyramide CH2_2), δ 3.6–3.8 ppm (morpholine CH2_2), δ 6.8–7.3 ppm (aromatic protons) .

    • 13C^{13}\text{C}: δ 170 ppm (amide carbonyl), δ 50–70 ppm (morpholine carbons) .

Future Research Directions

  • Synthetic Optimization: Improve yield via catalytic coupling methods (e.g., HATU-mediated amidation).

  • In Vitro Screening: Assess activity against LXR, PPAR, and apelin receptors.

  • ADMET Profiling: Evaluate pharmacokinetics and safety in preclinical models.

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